molecular formula C20H21N3O4S2 B2793041 N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921926-69-4

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2793041
CAS RN: 921926-69-4
M. Wt: 431.53
InChI Key: XRZLJEKQVSXHCU-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of sulfonamide-based compounds and has been shown to exhibit various biological activities including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is not fully understood. However, it has been suggested that N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression and plays a key role in cancer development.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. In addition, N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is also stable under a wide range of experimental conditions. However, N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound and its biological effects have not been fully characterized. In addition, N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has not been extensively tested in clinical trials.

Future Directions

There are several future directions for the study of N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide. One area of research is to further characterize the biological effects of N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide and its mechanism of action. Another area of research is to test the efficacy of N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide in animal models of cancer and inflammation. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide in humans.

Synthesis Methods

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-bromoacetic acid to form N-(4-methoxybenzyl)-2-bromoacetamide. The bromoacetamide is then reacted with thiosemicarbazide to form N-(4-methoxybenzyl)-2-(2-thiazolyl)acetamide. Finally, the thiazolylacetamide is reacted with 4-methylbenzenesulfonyl chloride to form N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has also been shown to exhibit antitumor effects in vitro and in vivo. In addition, N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-3-9-18(10-4-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-5-7-17(27-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZLJEKQVSXHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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